1-Bromo-2-fluoro-3-(diethylaminomethyl)benzene
Description
Properties
IUPAC Name |
N-[(3-bromo-2-fluorophenyl)methyl]-N-ethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrFN/c1-3-14(4-2)8-9-6-5-7-10(12)11(9)13/h5-7H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTBOVMPELHPIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C(=CC=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20742738 | |
| Record name | N-[(3-Bromo-2-fluorophenyl)methyl]-N-ethylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20742738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355246-99-9 | |
| Record name | Benzenemethanamine, 3-bromo-N,N-diethyl-2-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1355246-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(3-Bromo-2-fluorophenyl)methyl]-N-ethylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20742738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 3-Bromo-2-fluorobenzyl Bromide
Procedure :
-
Bromination of 2-fluorotoluene :
-
Side-chain bromination :
Amination with Diethylamine
Procedure :
-
3-Bromo-2-fluorobenzyl bromide reacts with excess diethylamine in benzene at 25°C for 12–24 hours.
-
Key reaction :
-
Conditions :
Analytical Validation :
-
HPLC monitoring (212 nm) confirms complete consumption of the benzyl bromide intermediate.
-
¹H NMR (CDCl₃): δ 1.06 (t, 6H, N–CH₂–CH₃), 3.65 (s, 2H, CH₂–N), 7.08–7.52 (m, 3H, aromatic).
Reductive Amination of 3-Bromo-2-fluorobenzaldehyde
This method employs reductive amination to introduce the diethylaminomethyl group, bypassing the need for benzyl bromide intermediates.
Synthesis of 3-Bromo-2-fluorobenzaldehyde
Procedure :
Reductive Amination with Diethylamine
Procedure :
-
3-Bromo-2-fluorobenzaldehyde reacts with diethylamine in the presence of NaBH₃CN or BH₃·THF.
-
Key reaction :
-
Conditions :
Analytical Validation :
Catalytic Aminomethylation via Mannich Reaction
The Mannich reaction offers a one-pot route to install the diethylaminomethyl group directly onto the aromatic ring.
Reaction Setup
Procedure :
-
3-Bromo-2-fluorophenol reacts with formaldehyde and diethylamine in acetic acid at 80°C.
-
Key reaction :
-
Conditions :
Challenges :
-
Competing etherification reduces yield.
-
Requires rigorous exclusion of moisture to prevent hydrolysis.
Comparative Analysis of Methods
| Method | Key Intermediate | Yield | Purity | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 3-Bromo-2-fluorobenzyl bromide | 66% | >98% | High purity; scalable | Toxic intermediates (benzyl bromide) |
| Reductive Amination | 3-Bromo-2-fluorobenzaldehyde | 65% | >95% | Avoids alkyl halides | Low yield due to side reactions |
| Mannich Reaction | 3-Bromo-2-fluorophenol | 45% | ~90% | One-pot synthesis | Competing pathways reduce efficiency |
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-fluoro-3-(diethylaminomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds .
Scientific Research Applications
1-Bromo-2-fluoro-3-(diethylaminomethyl)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-fluoro-3-(diethylaminomethyl)benzene involves its interaction with specific molecular targets and pathways. The diethylaminomethyl group can interact with various receptors and enzymes, influencing their activity. The bromine and fluorine atoms may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Compounds with Varied Aminomethyl Substituents
The diethylaminomethyl group distinguishes this compound from analogs with alternative amine-derived substituents. Key comparisons include:
Key Findings :
- The diethylaminomethyl group provides moderate electron-donating effects, influencing reaction kinetics in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to piperidinomethyl or morpholinomethyl analogs .
- Morpholinomethyl derivatives exhibit better aqueous solubility due to the oxygen atom in the morpholine ring, whereas diethylaminomethyl analogs are more lipophilic .
Compounds with Non-Amine Substituents
Replacing the diethylaminomethyl group with halogens or electron-withdrawing groups alters reactivity and applications:
Key Findings :
- Trifluoromethyl and trifluoromethoxy groups enhance electron-withdrawing effects, accelerating nucleophilic aromatic substitution reactions compared to diethylaminomethyl derivatives .
- Difluoromethyl analogs are less reactive but offer metabolic stability in vivo, making them suitable for radiopharmaceuticals .
Biological Activity
1-Bromo-2-fluoro-3-(diethylaminomethyl)benzene, with the CAS number 1355246-99-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
- Molecular Formula : C₁₁H₁₅BrFN
- Molecular Weight : 260.15 g/mol
- Purity : ≥ 98%
- Storage Conditions : Room temperature, sealed in a dry environment
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in cell signaling pathways. The specific molecular targets and pathways remain under investigation.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation and induce apoptosis in cancer cell lines such as breast cancer (4T1) and lung cancer (A549) cells .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | A549 | TBD |
| Related Compound | 4T1 | 226 |
Antimicrobial Activity
Preliminary antimicrobial assays have suggested that this compound may possess antibacterial properties. The minimum inhibitory concentration (MIC) against various pathogens is currently being evaluated, with early results indicating potential effectiveness against strains such as Staphylococcus aureus and Escherichia coli.
| Pathogen | MIC (µg/mL) |
|---|---|
| E. coli | TBD |
| S. aureus | TBD |
Case Studies
Several case studies have explored the biological effects of structurally related compounds, providing insights into the potential applications of this compound.
-
Anticancer Research :
A study investigated the effects of similar diethylamino-substituted benzene derivatives on cancer cell lines, revealing significant inhibition of cell proliferation and induction of apoptosis through activation of intrinsic apoptotic pathways . -
Antimicrobial Testing :
Comparative studies on related compounds demonstrated notable antimicrobial activity against resistant strains of bacteria, suggesting that modifications in the chemical structure can enhance efficacy against pathogens .
Q & A
Q. What are the optimal synthetic routes for preparing 1-Bromo-2-fluoro-3-(diethylaminomethyl)benzene, and how can reaction conditions be optimized?
- Methodological Answer : A two-step approach is commonly employed:
Bromination and Fluorination : Start with a substituted benzene derivative (e.g., 3-(diethylaminomethyl)benzene) and introduce bromine and fluorine via electrophilic aromatic substitution. Use Lewis acids like FeBr₃ for bromination and HF-pyridine for fluorination .
Diethylaminomethyl Introduction : Alternatively, perform a Mannich reaction on 1-bromo-2-fluorobenzene using diethylamine and formaldehyde under acidic conditions (e.g., HCl catalysis). Optimize temperature (40–60°C) and solvent (THF or DCM) to achieve yields >70% .
- Key Considerations : Monitor regioselectivity using in situ NMR to avoid byproducts. Purity (>95%) can be confirmed via GC-MS .
Q. What spectroscopic techniques are effective for characterizing this compound?
- Methodological Answer :
- 1H/13C/19F NMR : Assign peaks using deuterated solvents (CDCl₃). The diethylaminomethyl group shows triplet signals for CH₂N (δ 2.5–3.5 ppm), while 19F NMR confirms fluorine position (δ -110 to -120 ppm) .
- GC-MS : Use electron ionization (EI) to detect molecular ion peaks (expected m/z ≈ 273) and fragmentation patterns (e.g., loss of Br or F) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) validate purity (>97%) and stability .
Advanced Research Questions
Q. How does the diethylaminomethyl group influence electronic/steric properties and functionalization potential?
- Methodological Answer :
- Electronic Effects : The diethylaminomethyl group is electron-donating via resonance, activating the benzene ring for electrophilic substitution at the para position. DFT calculations (B3LYP/6-31G*) show reduced LUMO energy near the fluorine atom, enhancing nucleophilic aromatic substitution .
- Steric Effects : Bulkiness of the diethyl group hinders ortho-substitution, favoring meta/para reactivity. Compare with morpholinomethyl analogs () to assess steric thresholds .
- Functionalization Example : Suzuki-Miyaura coupling with arylboronic acids requires Pd(OAc)₂ and SPhos ligand to overcome steric hindrance .
Q. How can contradictions in cross-coupling reaction outcomes be resolved?
- Methodological Answer : Conflicting reports on coupling efficiency often arise from:
- Substituent Interference : The fluorine atom may deactivate the ring or compete with bromine in coupling. Use X-ray crystallography to confirm halogen accessibility .
- Catalyst Optimization : Screen Pd catalysts (e.g., Pd₂(dba)₃ vs. Pd(PPh₃)₄) and ligands (e.g., XPhos) in toluene/EtOH at 80°C. Track progress via TLC .
- Byproduct Analysis : Identify debrominated products (e.g., 2-fluoro-3-(diethylaminomethyl)benzene) using LC-MS and adjust reaction time/temperature .
Q. What computational methods predict reactivity in novel environments?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., DMSO vs. water) on solubility and aggregation. Use AMBER force fields to model conformational changes .
- Docking Studies : Predict interactions with biological targets (e.g., enzymes) via AutoDock Vina. The diethylaminomethyl group shows hydrogen bonding with active-site residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
